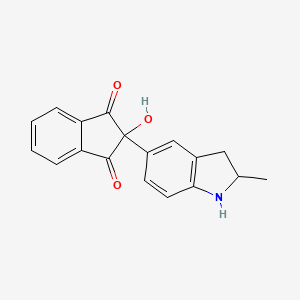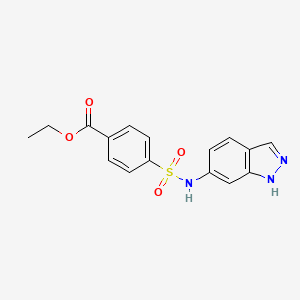
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique indene and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with an indene derivative under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves a cyclization reaction to form the indene-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione group to diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and indene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted indene and indole derivatives, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. Their ability to interact with biological macromolecules makes them valuable tools in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its structural versatility allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)-1H-indene-1,3(2H)-dione: shares similarities with other indene and indole derivatives, such as:
Uniqueness
What sets this compound apart is its combined indene and indole structures, which provide a unique framework for chemical reactivity and biological activity. This dual structure allows for a broader range of interactions and applications compared to simpler indene or indole compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methyl-2,3-dihydro-1H-indol-5-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H15NO3/c1-10-8-11-9-12(6-7-15(11)19-10)18(22)16(20)13-4-2-3-5-14(13)17(18)21/h2-7,9-10,19,22H,8H2,1H3 |
InChI Key |
PMUBPCAHYRLYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C3(C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B10806792.png)
![2-benzo[e][1]benzofuran-1-yl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10806796.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B10806797.png)
![[4-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone](/img/structure/B10806805.png)
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B10806806.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10806814.png)
![[2-(4-methoxycarbonylpiperidin-1-yl)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806815.png)

![4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B10806826.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B10806831.png)
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B10806847.png)

![7-Methyl-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10806858.png)
![N-[(cyclohexylamino)-oxomethyl]-2-[ethyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B10806874.png)
